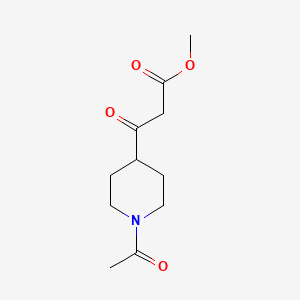

Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate

Description

Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate is a β-ketoester derivative characterized by a piperidine ring substituted with an acetyl group at the 1-position and a methyl ester at the terminal carboxyl group. This compound is commercially available and has been utilized in pharmaceutical and synthetic chemistry research due to its structural versatility . Its synthesis likely involves nucleophilic substitution or condensation reactions, as seen in analogous compounds (e.g., and ).

Properties

IUPAC Name |

methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-8(13)12-5-3-9(4-6-12)10(14)7-11(15)16-2/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGSEACGTNCSDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate typically involves the reaction of piperidine derivatives with acylating agents. One common method involves the acylation of 4-piperidone with acetic anhydride, followed by esterification with methyl chloroformate. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the acylation and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 227.26 g/mol

- Structure : The compound features a piperidine ring, which is known for its biological activity, and a ketoester functionality that enhances its reactivity in various chemical reactions.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets:

- Kinase Inhibition : Similar compounds have shown promise as inhibitors of protein kinases, which are crucial in cancer cell signaling pathways. The ability to modify the piperidine ring may enhance selectivity and potency against specific kinases .

- Anticancer Activity : Research indicates that derivatives of oxindoles, including those with piperidine structures, can act as anticancer agents by modulating pathways involved in cell proliferation and apoptosis .

Enzyme Inhibition

The compound may serve as a selective inhibitor for protein tyrosine phosphatase (PTP) enzymes, which play significant roles in cellular signaling. Inhibiting these enzymes can lead to enhanced insulin signaling and potential treatments for diabetes .

Synthesis of Bioactive Compounds

This compound can be utilized as an intermediate in the synthesis of more complex bioactive molecules:

- Synthesis Pathways : The compound can be synthesized through various methods, including the Knoevenagel condensation reaction, facilitating the development of diverse derivatives with tailored biological activities .

Case Study 1: Anticancer Agents Development

A study explored the synthesis of oxindole derivatives that included this compound as a precursor. The resulting compounds exhibited significant cytotoxicity against several cancer cell lines, indicating their potential as anticancer agents .

Case Study 2: PTP Inhibitors

Research focused on the design of selective PTP inhibitors derived from piperidine-based compounds. This compound was identified as a promising candidate due to its structural features that favor enzyme binding and inhibition .

Mechanism of Action

The mechanism of action of Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as soluble epoxide hydrolase (sEH), leading to increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and analgesic properties . The compound’s effects are mediated through the modulation of lipid signaling pathways.

Comparison with Similar Compounds

Piperidine-Based Derivatives

- Ethyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate (CAS 22048-15-3): Structure: Features a benzyl group on the piperidine nitrogen instead of acetyl. Applications: Benzyl-substituted piperidines are common in analgesics and antipsychotics.

- 3-Oxo-3-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)-propanoic Acid: Structure: Replaces the acetyl group with a trifluoromethylphenyl moiety and uses a carboxylic acid instead of an ester. Properties: The trifluoromethyl group enhances metabolic stability, while the free carboxylic acid improves water solubility (clogP ~1.5 vs. ~1.0 for the target compound) . Applications: Acts as a retinol-binding protein 4 (RBP4) antagonist, highlighting the role of piperidine derivatives in metabolic disorders.

Ester Variants

- tert-Butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate: Structure: Incorporates a tert-butyl ester and cyanopyridinyl group. Properties: The bulky tert-butyl ester increases hydrolytic stability but reduces reactivity in esterase-mediated processes. The cyano group enhances electron-withdrawing effects, favoring nucleophilic attacks .

- Methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate (CAS 682811-11-6): Structure: Substitutes the piperidine ring with a chloropyridinyl group. Properties: The chlorine atom introduces electronegativity, altering dipole moments and influencing crystal packing (as seen in crystallographic studies, e.g., ).

Physicochemical Properties

*clogP values estimated using analogous structures.

Biological Activity

Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structure includes a piperidine ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including case studies and relevant data.

Chemical Structure and Properties

This compound can be described by its molecular formula and CAS number 1083229-82-6. The compound features a methyl ester group, a ketone, and a piperidine moiety, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperidine ring enhances its binding affinity to specific biological targets, potentially modulating signaling pathways involved in various physiological processes.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. This compound has shown promise in inhibiting the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent. A study demonstrated that similar piperidine derivatives displayed significant activity against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, affecting various metabolic pathways. Studies have shown that piperidine derivatives can inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synapses, enhancing cholinergic signaling .

Neuroprotective Effects

Given the structural characteristics of this compound, it is hypothesized that it may possess neuroprotective properties. Research into related compounds suggests that they may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant antimicrobial potential .

Neuroprotective Activity Assessment

A study exploring the neuroprotective effects of piperidine derivatives included this compound. The compound was shown to reduce neuronal cell death in vitro when exposed to oxidative stressors such as hydrogen peroxide, indicating its potential role in protecting against neurodegeneration .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.